molecular formula C11H15NO4S B1461675 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1218256-34-8

2-[(Methylsulfonyl)(phenyl)amino]butanoic acid

Cat. No. B1461675
M. Wt: 257.31 g/mol
InChI Key: UERNOHLMGMRZSU-UHFFFAOYSA-N
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Description

“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.30 .


Molecular Structure Analysis

The molecular structure of “2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” consists of a butanoic acid backbone with a phenyl group and a methylsulfonyl group attached to the second carbon atom .


Physical And Chemical Properties Analysis

“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a solid compound . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Synthesis and Metal Complexation

2-[(Methylsulfonyl)(phenyl)amino]butanoic acid has been utilized in the synthesis of sulfonamide ligands and their complexation with various metals such as Cu, Zn, Fe, Ni, and Cd. The study focused on characterizing these compounds through techniques like FTIR, mass spectrometry, and X-ray diffraction. The biological activities of these compounds, including their antimicrobial, antifungal, and enzyme inhibition properties, were also investigated. Notably, triorganotin carboxylates demonstrated significant antibacterial and antifungal activities, while Ni and Fe carboxylates showed moderate antioxidant activity (Danish et al., 2021).

Antimicrobial Activity

The antimicrobial potential of derivatives synthesized from 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid has been explored. A series of acylhydrazones derived from this compound were synthesized and evaluated for their anti-HIV and antimicrobial activities. The study revealed strong activity against gram-positive bacteria, with some compounds showing significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) (Tatar et al., 2016).

Enzyme Inhibition and Antioxidant Properties

The enzyme inhibition and antioxidant properties of 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid derivatives have been studied, showing moderate to high activity against specific enzymes and demonstrating antioxidant capacity. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related diseases and conditions requiring enzyme regulation (Danish et al., 2021).

properties

IUPAC Name

2-(N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERNOHLMGMRZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methylsulfonyl)(phenyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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